(5-(3-Fluorophenyl)pyridin-3-yl)methanol
Overview
Description
(5-(3-Fluorophenyl)pyridin-3-yl)methanol: is an organic compound with the molecular formula C12H10FNO It features a pyridine ring substituted with a fluorophenyl group at the 5-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(3-Fluorophenyl)pyridin-3-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for conversion to chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-(3-fluorophenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 5-(3-fluorophenyl)pyridin-3-ylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel ligands for coordination chemistry.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties .
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(3-Fluorophenyl)pyridin-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorophenyl and pyridine moieties may play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
- (5-(2-Fluorophenyl)pyridin-3-yl)methanol
- (2-fluoro-5-(3-fluorophenyl)pyridin-4-yl)methanol
Comparison:
- (5-(2-Fluorophenyl)pyridin-3-yl)methanol: Similar structure but with the fluorophenyl group at the 2-position instead of the 3-position. This positional difference can affect the compound’s reactivity and biological activity .
- (2-fluoro-5-(3-fluorophenyl)pyridin-4-yl)methanol: Similar structure but with additional fluorine substitution on the pyridine ring. This additional substitution can further influence the compound’s properties and potential applications .
Uniqueness:
- The specific substitution pattern of (5-(3-Fluorophenyl)pyridin-3-yl)methanol provides unique electronic and steric properties, making it a valuable compound for targeted synthesis and applications in various fields.
Properties
IUPAC Name |
[5-(3-fluorophenyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFWRWNNIJOJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647008 | |
Record name | [5-(3-Fluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-11-0 | |
Record name | [5-(3-Fluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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